molecular formula C12H9N3S B1419882 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione CAS No. 1204296-84-3

5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione

Cat. No. B1419882
M. Wt: 227.29 g/mol
InChI Key: DAMKLONWIZWQBU-UHFFFAOYSA-N
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Description

“5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione” is a chemical compound that has been synthesized and evaluated for M1, M2, and M3 muscarinic receptor binding affinities . It is used in the synthesis of fluorescent pirenzepine derivatives, which are potential bitopic ligands of the Human M1 Muscarinic receptor .


Synthesis Analysis

A series of derivatives containing the “5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione” skeleton has been synthesized . The synthesis process involves the use of succinamide . The synthesized compounds were evaluated for their binding affinities to muscarinic receptors in vitro .


Molecular Structure Analysis

The molecular structure of “5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione” is complex, with a benzodiazepine ring structure. This structure is important for its binding affinity to muscarinic receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione” derivatives are complex and involve multiple steps . The synthesized compounds were evaluated for their antagonism of bradycardia and salivation in vivo .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione” include a melting point of 292-293℃ and a boiling point of 336℃ .

Scientific Research Applications

Application 1: Potential Ligand for the Human M1 Muscarinic Receptor

  • Summary of Application: This compound can be used in the synthesis of fluorescent pirenzepine derivatives, which are used as potential bitopic ligands of the Human M1 Muscarinic receptor .
  • Methods of Application: While the exact methods of application are not specified, it typically involves chemical synthesis procedures to create the fluorescent pirenzepine derivatives .

Application 2: Potential M2 Muscarinic Receptor Antagonist

  • Summary of Application: A series of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one derivatives containing the succinamide skeleton has been synthesized and evaluated for M1, M2, and M3 muscarinic receptor binding affinities .
  • Methods of Application: The methods involve the synthesis of these derivatives and their evaluation for muscarinic receptor binding affinities .
  • Results or Outcomes: Some of the synthesized compounds showed higher and more selective binding affinities for M2 muscarinic receptors than that of AF-DX 116 . One compound, in particular, was found to be the most potent and selective M2 muscarinic receptor antagonist in vitro .

properties

IUPAC Name

5,11-dihydropyrido[2,3-b][1,4]benzodiazepine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMKLONWIZWQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195024
Record name 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione

CAS RN

1204296-84-3
Record name 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (3.00 g, 14 mmol) and Lawesson's reagent (6.51 g, 16 mmol) in pyridine (40 mL) was heated to 100° C. for 18 hours. After cooling to room temperature the mixture was poured into water and stirred. The precipitate was collected on a filter paper and dried. The crude product (yellow solid) was carried on to the next step without further purification (96%). 1H NMR (DMSO-d6) 400 MHz δ: 11.99 (s, 1H), 8.37, (s, 1H), 7.98 (dd, J=4.6, 1.7 Hz, 1H), 7.96 (dd, J=8.0, 1.7 Hz, 1H), 7.44 (dd, J=7.7, 1.4 Hz, 1H), 7.35 (td, J=7.7, 1.7 Hz, 1H), 7.06 (dd, J=8.0, 1.2 Hz, 1H), 7.01 (dd, J=8.0, 4.6 Hz, 1H), 6.95 (td, J=8.0, 1.2 Hz, 1H); LC/MS [M+H]: 228.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Reactant of Route 2
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Reactant of Route 3
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Reactant of Route 4
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Reactant of Route 5
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
Reactant of Route 6
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione

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